5-chloro-1-(3,4-dichlorobenzyl)-N-methyl-6-oxo-1,6-dihydro-3-pyridinecarboxamide
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Overview
Description
5-chloro-1-(3,4-dichlorobenzyl)-N-methyl-6-oxo-1,6-dihydro-3-pyridinecarboxamide is a chemical compound with a complex structure that includes a pyridine ring, multiple chlorine atoms, and a carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-1-(3,4-dichlorobenzyl)-N-methyl-6-oxo-1,6-dihydro-3-pyridinecarboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Pyridine Ring: The pyridine ring is synthesized through a series of condensation reactions involving appropriate precursors.
Introduction of Chlorine Atoms: Chlorination reactions are carried out to introduce chlorine atoms at specific positions on the benzyl and pyridine rings.
Formation of the Carboxamide Group: The carboxamide group is introduced through an amidation reaction, where an amine reacts with a carboxylic acid derivative under suitable conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
5-chloro-1-(3,4-dichlorobenzyl)-N-methyl-6-oxo-1,6-dihydro-3-pyridinecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.
Substitution: Halogen atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.
Scientific Research Applications
5-chloro-1-(3,4-dichlorobenzyl)-N-methyl-6-oxo-1,6-dihydro-3-pyridinecarboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 5-chloro-1-(3,4-dichlorobenzyl)-N-methyl-6-oxo-1,6-dihydro-3-pyridinecarboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity or altering their function. This can lead to various biological effects, such as inhibition of cell growth or induction of apoptosis.
Comparison with Similar Compounds
Similar Compounds
- 5-chloro-1-(3,4-dichlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinecarboxylic acid
- 1-(3,4-dichlorobenzyl)-6-methyl-4-oxo-1,4-dihydro-3-pyridinecarboxylic acid
Uniqueness
5-chloro-1-(3,4-dichlorobenzyl)-N-methyl-6-oxo-1,6-dihydro-3-pyridinecarboxamide is unique due to its specific combination of functional groups and the presence of multiple chlorine atoms. This gives it distinct chemical and biological properties compared to similar compounds.
Properties
IUPAC Name |
5-chloro-1-[(3,4-dichlorophenyl)methyl]-N-methyl-6-oxopyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11Cl3N2O2/c1-18-13(20)9-5-12(17)14(21)19(7-9)6-8-2-3-10(15)11(16)4-8/h2-5,7H,6H2,1H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WDOYSARGUGWLIF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=CN(C(=O)C(=C1)Cl)CC2=CC(=C(C=C2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11Cl3N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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